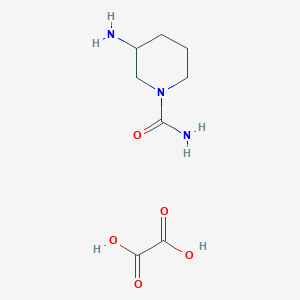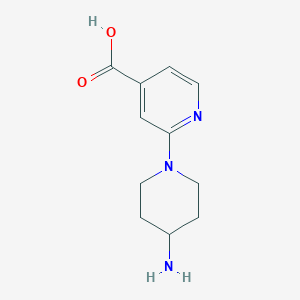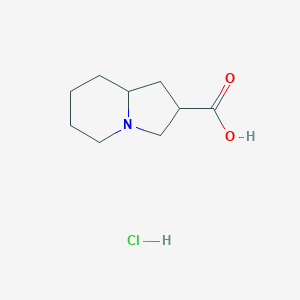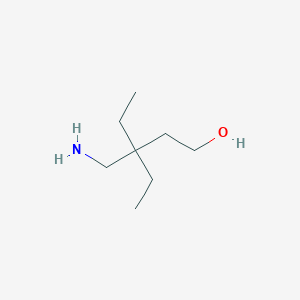![molecular formula C14H21BrClNO B1374535 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-51-8](/img/structure/B1374535.png)
3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride, also known as 2-Bromo-4-isopropyl-N-methylpyrrolidine hydrochloride, is a synthetic organic compound belonging to the class of pyrrolidine derivatives. It is a colorless crystalline solid with a molecular formula of C11H19BrClNO. This compound has been studied extensively for its applications in scientific research, due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
In analytical chemistry, this compound is utilized for chromatographic analysis . It serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify other substances .
Medicinal Chemistry
As a building block in medicinal chemistry, it’s used in the synthesis of potential pharmacological agents . Its structure is amenable to modifications that can lead to the discovery of new drugs with benzylic modifications , which are often crucial for biological activity .
Material Science
In material science, the compound’s unique structure could be explored for the development of novel polymeric materials . Its ability to form stable halide bonds can be leveraged in creating polymers with enhanced durability .
Biopharma Production
This compound may play a role in biopharmaceutical manufacturing as a precursor for active pharmaceutical ingredients (APIs). Its reactivity with various functional groups makes it a valuable asset in complex synthesis processes .
Controlled Environment and Cleanroom Solutions
The stability of this compound under various conditions makes it suitable for use in controlled environments such as cleanrooms. It can be used in calibration processes for equipment designed to measure volatile organic compounds (VOCs) .
Organic Synthesis Research
In organic synthesis, it’s used for multistep synthesis experiments, particularly in reactions involving benzylic positions . It’s a prime candidate for studies on free radical bromination and nucleophilic substitution reactions .
Catalysis
Researchers might investigate its use as a ligand in catalytic processes. The bromine atom and isopropyl group could interact with metal centers, potentially leading to new catalytic systems .
Environmental Science
Lastly, in environmental science, it could be studied for its degradation patterns and environmental fate . Understanding how it breaks down could inform the environmental impact of related compounds .
Eigenschaften
IUPAC Name |
3-[(2-bromo-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-10(2)12-3-4-14(13(15)7-12)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLCQAXBRQSMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)

![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)



